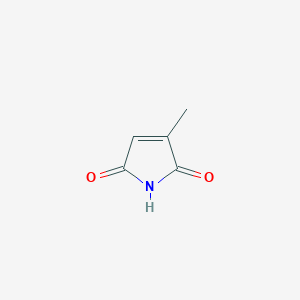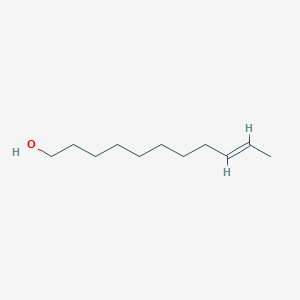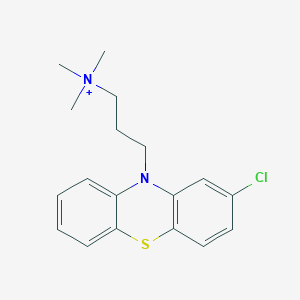
10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been explored extensively.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- is not fully understood. However, it has been reported to interact with cellular membranes and generate reactive oxygen species upon exposure to light. This property has made it an attractive candidate for use in photodynamic therapy.
Biochemical and Physiological Effects:
10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of certain bacterial strains. This compound has also been reported to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- in lab experiments is its fluorescent properties, which make it an excellent probe for the detection of reactive oxygen species. However, this compound has limitations in terms of its stability and solubility, which can affect its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl-. One of the significant areas of research is the development of more efficient synthesis methods that can overcome the limitations of current methods. Another area of research is the exploration of the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- is a chemical compound that has shown significant potential for use in various scientific research fields. Its fluorescent properties and potential applications in photodynamic therapy and the detection of reactive oxygen species make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.
Synthesemethoden
10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- can be synthesized through various methods, including the reaction of phenothiazine with trimethylamine and chloroacetyl chloride. This method has been reported to yield high purity and yield of the compound. Other methods, such as the reaction of phenothiazine with trimethylamine and chloroform, have also been explored.
Wissenschaftliche Forschungsanwendungen
10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the field of neuroscience, where it has been used as a fluorescent probe for the detection of reactive oxygen species. This compound has also been explored for its potential use in photodynamic therapy for cancer treatment.
Eigenschaften
CAS-Nummer |
19077-31-7 |
|---|---|
Molekularformel |
C18H22ClN2S+ |
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
3-(2-chlorophenothiazin-10-yl)propyl-trimethylazanium |
InChI |
InChI=1S/C18H22ClN2S/c1-21(2,3)12-6-11-20-15-7-4-5-8-17(15)22-18-10-9-14(19)13-16(18)20/h4-5,7-10,13H,6,11-12H2,1-3H3/q+1 |
InChI-Schlüssel |
RGKWYLVIZNCRIY-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Kanonische SMILES |
C[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Verwandte CAS-Nummern |
19694-29-2 (chloride) 362-02-7 (iodide) |
Synonyme |
chlorpromazine methiodide methochlorpromazine methochlorpromazine bromide methochlorpromazine chloride methochlorpromazine iodide methochlorpromazine iodide, N,N-dimethyl-N-methyl-11C-labeled methochlorpromazine methanesulfonate methylchlorpromazine N-methyl chlorpromazine Q-CPZ quaternary-chlorpromazine SK and F 2680-J SKF 2680J |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



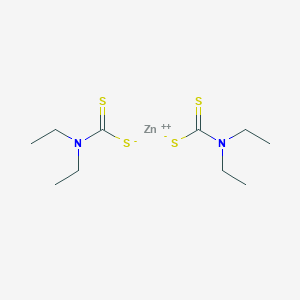


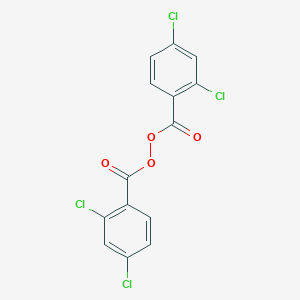
![bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate](/img/structure/B94601.png)
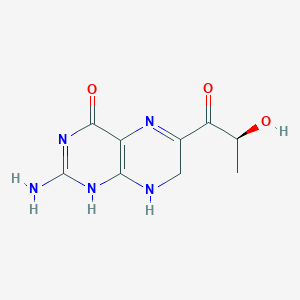

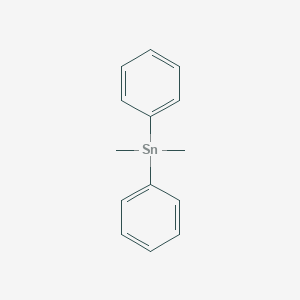
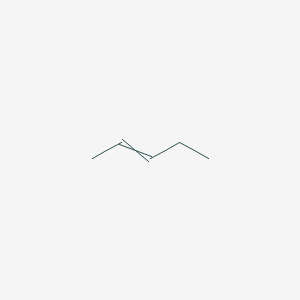

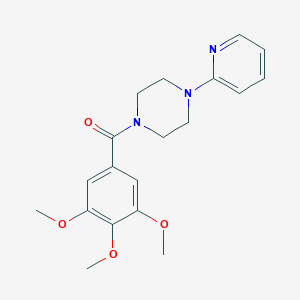
![Spiro[5.6]dodecane](/img/structure/B94616.png)
